Ethyl-3,4-dephostatin

説明

BenchChem offers high-quality Ethyl-3,4-dephostatin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl-3,4-dephostatin including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C8H10N2O3 |

|---|---|

分子量 |

182.18 g/mol |

IUPAC名 |

N-(3,4-dihydroxyphenyl)-N-ethylnitrous amide |

InChI |

InChI=1S/C8H10N2O3/c1-2-10(9-13)6-3-4-7(11)8(12)5-6/h3-5,11-12H,2H2,1H3 |

InChIキー |

ZTXUSFPBLYQDDN-UHFFFAOYSA-N |

正規SMILES |

CCN(C1=CC(=C(C=C1)O)O)N=O |

製品の起源 |

United States |

Foundational & Exploratory

Technical Guide: Ethyl-3,4-dephostatin Mechanism of Action & Application

Here is an in-depth technical guide on the mechanism and application of Ethyl-3,4-dephostatin as a Protein Tyrosine Phosphatase (PTP) inhibitor.

Executive Summary

Ethyl-3,4-dephostatin (Et-3,4-dephostatin) is a cell-permeable, stable synthetic analog of the natural product Dephostatin.[1] It functions as a potent, selective, and competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) and SHP-1 . Unlike broad-spectrum phosphatase inhibitors (e.g., orthovanadate), Ethyl-3,4-dephostatin exhibits distinct selectivity, sparing CD45 and LAR phosphatases.

Its primary utility lies in metabolic disease research, specifically type 2 diabetes and obesity, where it acts as an insulin sensitizer by preventing the dephosphorylation of the Insulin Receptor (IR) and Insulin Receptor Substrate-1 (IRS-1).

Chemical & Structural Basis[2][3][4][5]

-

Chemical Name: 3,4-Dihydroxy-N-ethyl-N-nitrosoaniline

-

Molecular Formula: C

H -

Solubility: Soluble in DMSO (>20 mg/mL) and Ethanol.

Structural Modifications & Stability

The parent compound, Dephostatin (isolated from Streptomyces sp.), is chemically unstable in aqueous solution. The introduction of the ethyl group (replacing the methyl or unmodified amine) significantly enhances hydrolytic stability without compromising inhibitory potency. The N-nitroso moiety and the 3,4-dihydroxy (catechol-like) ring are critical pharmacophores.

Mechanism of Action (MOA)

Active Site Interaction

Ethyl-3,4-dephostatin functions as a competitive inhibitor of PTP1B.

-

Target Site: The PTP catalytic domain contains a highly conserved active site motif (HC(X)

R), where Cysteine 215 (in PTP1B) acts as the nucleophile. -

Binding Mode: The 3,4-dihydroxy phenyl ring mimics the tyrosine residue of the natural substrate. The N-nitroso group is electron-withdrawing, potentially facilitating a tight interaction with the thiolate anion of the catalytic Cysteine.

-

Kinetics: Kinetic studies (Lineweaver-Burk plots) confirm that Et-3,4-dephostatin increases the

of the enzyme for its substrate without significantly altering

Signaling Pathway Modulation

In the context of insulin signaling:

-

Insulin Stimulation: Insulin binds to the Insulin Receptor (IR), causing autophosphorylation on tyrosine residues.

-

PTP1B Action (Negative Regulation): Under normal conditions, PTP1B binds to and dephosphorylates the IR and IRS-1, terminating the signal.

-

Inhibition: Et-3,4-dephostatin blocks PTP1B activity.[1][3][2][4]

-

Result: Sustained phosphorylation of IR and IRS-1 leads to prolonged activation of PI3K/Akt and MAPK pathways, enhancing GLUT4 translocation and glucose uptake.

Figure 1: Mechanism of Insulin Signaling Enhancement via PTP1B Inhibition.[5][6]

Target Selectivity & Potency Data

Ethyl-3,4-dephostatin demonstrates a specific selectivity profile, distinguishing it from general phosphatase inhibitors.

| Target Enzyme | IC50 Value (µM) | Inhibition Type | Notes |

| PTP1B | 3.2 µM | Competitive | Primary target (Diabetes/Obesity) |

| SHP-1 | ~3.5 µM | Competitive | Involved in immune signaling |

| DUSP14 | 9.7 µM | Competitive | Dual-specificity phosphatase |

| DUSP26 | Inhibited | Competitive | Cancer target |

| CD45 | > 100 µM | No Inhibition | Critical for T-cell activation |

| LAR | > 100 µM | No Inhibition | Leukocyte Antigen Related PTP |

Note: IC50 values are approximate and derived from pNPP hydrolysis assays.

Experimental Protocols

In Vitro PTP1B Inhibition Assay

Objective: Determine the IC50 of Ethyl-3,4-dephostatin using a colorimetric pNPP (p-Nitrophenyl Phosphate) substrate.

Reagents:

-

Assay Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 1 mM DTT (Add DTT fresh).

-

Enzyme: Recombinant Human PTP1B (0.5 µg/mL final).

-

Substrate: pNPP (2 mM final).

-

Inhibitor: Ethyl-3,4-dephostatin (dissolved in DMSO).[1]

Protocol:

-

Preparation: Dilute inhibitor in Assay Buffer to 10x desired final concentrations (e.g., 0.1 µM to 100 µM). Keep DMSO constant (<1%).

-

Pre-incubation: Add 10 µL Inhibitor + 40 µL Enzyme solution to a 96-well plate. Incubate at 37°C for 15 minutes .

-

Why? Allows the inhibitor to reach equilibrium with the active site before substrate competition begins.

-

-

Reaction Start: Add 50 µL of pNPP substrate solution.

-

Measurement: Incubate at 37°C for 30 minutes. Measure Absorbance at 405 nm (formation of p-Nitrophenol).

-

Analysis: Plot % Activity vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve.

Cellular Assay: Akt Phosphorylation

Objective: Validate cell permeability and downstream signaling enhancement in 3T3-L1 adipocytes.

Protocol:

-

Differentiation: Differentiate 3T3-L1 fibroblasts into adipocytes (standard insulin/dexamethasone/IBMX cocktail).

-

Starvation: Serum-starve cells for 4 hours in DMEM + 0.5% BSA.

-

Treatment: Treat cells with Ethyl-3,4-dephostatin (10–50 µM) for 1 hour.

-

Stimulation: Stimulate with sub-maximal Insulin (1 nM) for 5 minutes.

-

Lysis & Western Blot: Lyse cells in RIPA buffer + Phosphatase Inhibitors. Blot for p-Akt (Ser473) vs. Total Akt.

-

Expected Result: Inhibitor-treated cells show significantly higher p-Akt compared to Insulin alone.

-

Figure 2: Workflow for In Vitro PTP1B Inhibition Assay.

References

-

Watanabe, T., et al. (2000).[1] "Structure-activity relationship and rational design of 3,4-dephostatin derivatives as protein tyrosine phosphatase inhibitors." Tetrahedron, 56(5), 741-752. Link

-

Suzuki, T., et al. (2001).[1] "Potentiation of insulin-related signal transduction by a novel protein-tyrosine phosphatase inhibitor, Et-3,4-dephostatin, on cultured 3T3-L1 adipocytes." Journal of Biological Chemistry, 276(30), 27511-27518. Link

-

Seo, S.R., & Cho, S.Y. (2011). "Inhibition of Dual-specificity phosphatase 14 (DUSP14) by Ethyl-3,4-dephostatin." Bulletin of the Korean Chemical Society, 32(6), 2145-2147. Link

-

Sigma-Aldrich. "Ethyl-3,4-dephostatin Product Datasheet." Link

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of dual-specificity phosphatase 26 by ethyl-3,4-dephostatin: Ethyl-3,4-dephostatin as a multiphosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ar.iiarjournals.org [ar.iiarjournals.org]

- 6. Allosteric Inhibition of PTP1B by a Nonpolar Terpenoid - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Biological Activity of Ethyl-3,4-dephostatin in Cell Signaling

Executive Summary

Ethyl-3,4-dephostatin (CAS: 237756-11-5) is a cell-permeable, stable analog of the natural product dephostatin. It functions primarily as a competitive inhibitor of Protein Tyrosine Phosphatases (PTPs), with marked potency against PTP-1B , SHP-1 , and DUSP26 . Unlike many non-specific phosphatase inhibitors (e.g., orthovanadate), Ethyl-3,4-dephostatin exhibits a defined selectivity profile that makes it a critical tool for dissecting insulin signaling, immunomodulation, and tumor suppressor pathways.

Uniquely, the compound possesses an N-nitroso moiety, allowing it to act as a nitric oxide (NO) donor under specific physiological conditions, thereby triggering neuroprotective signaling via the sGC/PKG axis. This guide details the compound's mechanistic action, its modulation of PI3K/Akt and MAPK pathways, and validated protocols for its application in research.

Chemical & Mechanistic Profile

Structural Characteristics

Ethyl-3,4-dephostatin (3,4-Dihydroxy-N-ethyl-N-nitrosoaniline) is designed to mimic the transition state of the phosphatase hydrolytic reaction.

-

Stability: Unlike the parent compound dephostatin, the ethyl derivative resists rapid degradation in culture media, allowing for sustained intracellular activity.

-

Pharmacophore: The 1,2-dihydroxybenzene (catechol) mimic structure coordinates with the PTP active site, while the nitroso group contributes to its secondary NO-donating capability.

Mechanism of Action

The biological activity of Ethyl-3,4-dephostatin is bimodal:

-

Competitive PTP Inhibition: It binds reversibly to the catalytic domain of PTPs. By occupying the active site, it prevents the dephosphorylation of phosphotyrosine residues on key signaling mediators (e.g., Insulin Receptor, p53, p38 MAPK).

-

Nitric Oxide Release: In neuronal systems, the compound releases NO, which activates soluble guanylyl cyclase (sGC), increasing cGMP and activating Protein Kinase G (PKG). This pathway mimics neurotrophin signaling.

Selectivity Profile

While often described as a broad-spectrum inhibitor, quantitative analysis reveals distinct selectivity.

| Target Enzyme | Inhibition Type | IC50 / Ki | Biological Consequence |

| PTP-1B | Competitive | Potent (Low µM) | Enhances Insulin/Leptin signaling; promotes glucose uptake. |

| SHP-1 | Competitive | Potent | Modulates immune cell activation thresholds. |

| DUSP26 | Competitive | IC50: 6.8 µM | Prevents dephosphorylation of p53 and p38 MAPK; promotes apoptosis in specific cancer lines. |

| DUSP14 | Competitive | Potent | Sustains JNK/MAPK activation. |

| CD45 | Weak/None | > 50 µM | Minimal effect on T-cell receptor basal signaling. |

Signaling Pathway Modulation

Insulin Signaling (PI3K/Akt Axis)

Ethyl-3,4-dephostatin acts as an insulin sensitizer. Under basal conditions, PTP-1B dephosphorylates the Insulin Receptor (IR) and Insulin Receptor Substrate-1 (IRS-1), terminating the signal.

-

Intervention: By inhibiting PTP-1B, Ethyl-3,4-dephostatin sustains the tyrosine phosphorylation of IR/IRS-1.

-

Downstream Effect: This leads to robust recruitment of PI3K, generation of PIP3, and sustained phosphorylation of Akt (Ser473/Thr308) .

-

Outcome: Enhanced GLUT4 translocation and glucose uptake in adipocytes (e.g., 3T3-L1 models).

Oncology & Stress Signaling (MAPK/p53 Axis)

In cancer research, particularly anaplastic thyroid carcinoma where DUSP26 is overexpressed, Ethyl-3,4-dephostatin functions as a pro-apoptotic agent.

-

Mechanism: DUSP26 normally suppresses p53 by dephosphorylating it at Ser37. It also inactivates p38 MAPK.

-

Intervention: Ethyl-3,4-dephostatin inhibits DUSP26.[1][2][3][4]

-

Downstream Effect: Restoration of p53-Ser37 phosphorylation and p38 MAPK activity.

-

Outcome: Activation of p53-dependent apoptotic pathways and cell cycle arrest.

Pathway Visualization

The following diagram illustrates the dual modulation of Insulin and p53 signaling pathways by Ethyl-3,4-dephostatin.

Figure 1: Mechanistic intervention of Ethyl-3,4-dephostatin in Insulin and MAPK signaling pathways.[1] The compound blocks the negative feedback loops mediated by PTP-1B and DUSP26, sustaining active phosphorylation states.

Experimental Protocols

In Vitro PTP Inhibition Assay

This protocol validates the direct inhibitory activity of Ethyl-3,4-dephostatin against recombinant phosphatases (e.g., DUSP26 or PTP-1B) using a colorimetric substrate.

Materials:

-

Recombinant PTP enzyme (e.g., human DUSP26).[1]

-

Substrate: p-Nitrophenyl phosphate (pNPP).

-

Assay Buffer: 50 mM Bis-Tris (pH 6.0), 1 mM DTT, 2 mM EDTA.

-

Ethyl-3,4-dephostatin (Stock: 10 mM in DMSO).

Workflow:

-

Preparation: Dilute Ethyl-3,4-dephostatin in Assay Buffer to concentrations ranging from 0.1 µM to 100 µM.

-

Incubation: Mix 1 µg of recombinant enzyme with the inhibitor solution in a 96-well plate. Incubate for 15 minutes at 37°C to allow equilibrium binding.

-

Reaction Start: Add pNPP (final concentration 2-5 mM) to initiate the reaction.

-

Measurement: Monitor absorbance at 405 nm kinetically for 30 minutes.

-

Analysis: Calculate the slope (velocity) for each concentration. Plot % Activity vs. Log[Inhibitor] to determine IC50.

-

Self-Validation: Include Orthovanadate (1 mM) as a positive control for total inhibition.

-

Cell-Based Signaling Assay (Western Blot)

To confirm intracellular activity and pathway modulation in mammalian cells (e.g., HEK293 or HCT116).

Workflow:

-

Seeding: Plate cells at 70% confluency.

-

Starvation: Serum-starve cells for 12-16 hours to reduce basal phosphorylation noise.

-

Treatment: Treat cells with Ethyl-3,4-dephostatin (10 - 50 µM) for 1 to 3 hours .

-

Note: Time dependence is critical; 3 hours is often optimal for DUSP inhibition.

-

-

Stimulation (Optional):

-

For Insulin Signaling: Stimulate with Insulin (100 nM) for the last 10 minutes.

-

For p53/MAPK: Co-treat with 5-FU or oxidative stress inducers if studying stress response.

-

-

Lysis: Lyse cells in RIPA buffer containing protease AND phosphatase inhibitors.

-

Critical: Do not rely on Ethyl-3,4-dephostatin in the lysis buffer; add fresh cocktail (e.g., PhosSTOP) to preserve the phosphorylation state achieved during culture.

-

-

Detection: Immunoblot for:

-

p-Akt (Ser473) vs. Total Akt.

-

p-p53 (Ser37) vs. Total p53.

-

p-p38 MAPK vs. Total p38.

-

References

-

Seo, H. & Cho, S. (2011).[1][5] Inhibition of Dual-specificity phosphatase 14 (DUSP14) by Ethyl-3,4-dephostatin.[1][2][5] Bulletin of the Korean Chemical Society.[1] Link

-

Kim, J. et al. (2016). Inhibition of dual-specificity phosphatase 26 by ethyl-3,4-dephostatin.[1][2][3][4] Pharmazie.[1] Link

-

Watanabe, T. et al. (2000). Structure-activity relationship and rational design of 3,4-dephostatin derivatives as protein tyrosine phosphatase inhibitors. Tetrahedron. Link

-

Culmsee, C. et al. (2005). Nitric oxide donors induce neurotrophin-like survival signaling and protect neurons against apoptosis.[6][7] Molecular Pharmacology. Link

-

Sigma-Aldrich. Product Datasheet: Ethyl-3,4-dephostatin (E1904). Link

Sources

- 1. docserver.ingentaconnect.com [docserver.ingentaconnect.com]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of dual-specificity phosphatase 26 by ethyl-3,4-dephostatin: Ethyl-3,4-dephostatin as a multiphosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Review of DUSP26: Structure, Regulation and Relevance in Human Disease [mdpi.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. BioKB - Publication [biokb.lcsb.uni.lu]

- 7. Nitric oxide donors induce neurotrophin-like survival signaling and protect neurons against apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl-3,4-dephostatin: Chemical Structure, Molecular Properties, and Multi-Phosphatase Inhibition Dynamics

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

Protein tyrosine phosphatases (PTPs) and dual-specificity phosphatases (DUSPs) are critical regulatory enzymes in cellular signal transduction. Aberrant phosphatase activity is frequently implicated in metabolic disorders, autoimmune diseases, and oncology. Ethyl-3,4-dephostatin is a highly stable, synthetic analog of the naturally occurring dephostatin isolated from Streptomyces[1]. As a Senior Application Scientist, I have structured this whitepaper to provide a deep dive into the molecular properties of Ethyl-3,4-dephostatin, its multi-target inhibition profile, and the self-validating experimental protocols required to accurately quantify its kinetic properties.

Chemical Structure and Molecular Properties

To understand the efficacy of Ethyl-3,4-dephostatin, we must first analyze the causality behind its structural design. The natural compound dephostatin suffers from rapid degradation in vitro. By synthesizing the ethyl analog, researchers significantly improved its stability without compromising its binding affinity[1].

-

IUPAC Name: 4-(Ethylnitrosoamino)-1,2-benzenediol

-

SMILES String: CCN(N=O)c1ccc(O)c(O)c1

-

Molecular Formula: C₈H₁₀N₂O₃

-

Molecular Weight: 182.18 g/mol

Structural Causality in Target Binding

The molecule features three critical functional domains:

-

Catechol (3,4-dihydroxy) Moiety: This is the primary pharmacophore. It mimics the tyrosyl group of endogenous substrates, allowing it to engage in specific electrostatic and hydrogen-bonding interactions within the highly conserved active site pocket of PTPs[2].

-

Nitroso Group: Contributes to the unique electronic distribution of the aromatic ring, facilitating π-π stacking interactions with aromatic residues in the enzyme's active site[2].

-

Ethyl Group: Enhances the lipophilicity and steric stability of the molecule compared to the native methyl group, improving cellular permeability and preventing rapid hydrolysis[1].

Furthermore, depending on the redox environment, the catechol moiety can oxidize into an ortho-quinone. This electrophilic state allows for a nucleophilic attack by active site cysteines (e.g., Cys319 in the CAL PDZ domain), transitioning the molecule from a competitive inhibitor to a covalent allosteric modulator[3].

Mechanism of Action & Target Kinetics

Ethyl-3,4-dephostatin acts as a potent multi-phosphatase inhibitor. It selectively targets classical PTPs (like PTP1B and SHP-1) and atypical DUSPs (like DUSP14, DUSP22, and DUSP26)[4],[5],[6].

Kinetic analyses utilizing Lineweaver-Burk plots consistently demonstrate that Ethyl-3,4-dephostatin functions primarily as a competitive inhibitor [4],[5]. By occupying the catalytic site, it prevents the dephosphorylation of key downstream targets such as the Insulin Receptor (IR), p38, JNK, and p53[4],[5],[1].

Quantitative Inhibition Profile

| Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Mode | Primary Downstream Cellular Effect |

| PTP1B | ~3.18* | - | Competitive | Enhances IR / IRS-1 phosphorylation & glucose uptake[1] |

| DUSP14 | 14.46 | 7.91 | Competitive | Recovers JNK kinase activity in T-cell signaling[4] |

| DUSP22 | 5.79 | - | Competitive | Modulates STAT3 / signaling cascades[6] |

| DUSP26 | 6.80 | 5.90 | Competitive | Protects p38 and p53 from dephosphorylation (Apoptosis)[5] |

*Note: PTP1B IC₅₀ is reported as 0.58 µg/ml[1], which converts to approximately 3.18 µM.

Signaling Pathway Dynamics

Caption: Mechanistic signaling pathway of Ethyl-3,4-dephostatin inhibiting PTPs and DUSPs.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. We prioritize microfluidic approaches over traditional microplate assays to eliminate evaporation artifacts and reduce reagent consumption.

Protocol: Droplet-Based Microfluidic Phosphatase Inhibition Assay (DUSP22)

Causality & Rationale: Traditional bulk assays suffer from diffusion limits and surface adsorption. By utilizing a droplet-based microfluidic T-junction, we encapsulate the recombinant enzyme and inhibitor into ~340 picoliter monodisperse droplets at 40 Hz[6]. Each droplet acts as an independent microreactor. We utilize 3-O-methylfluorescein phosphate (3-OMFP) as the substrate; upon dephosphorylation by DUSP22, it releases highly fluorescent 3-O-methylfluorescein, allowing precise real-time kinetic tracking via an EM-CCD camera[6],[7].

Step-by-Step Workflow:

-

Enzyme Preparation: Purify recombinant human DUSP22 (e.g., via immobilized metal ion affinity chromatography from E. coli pET-28a(+) vectors)[6]. Dilute to a working concentration of 100 nM in assay buffer.

-

Inhibitor Incubation: Prepare a serial dilution of Ethyl-3,4-dephostatin (0.39 µM to 12.5 µM). Pre-incubate the inhibitor with the 100 nM DUSP22 for 20 minutes at room temperature to allow the competitive equilibrium to establish[6].

-

Substrate Introduction: Introduce 3-OMFP to the mixture to achieve a final concentration of 10 µM immediately prior to microfluidic injection[6].

-

Droplet Generation: Inject the aqueous sample and the immiscible oil phase into the microfluidic T-junction chip at a constant flow rate of 1.0 μL/min using precision syringe pumps[7].

-

Fluorescence Detection: Route the generated droplets past an EM-CCD detector. Measure the fluorescence intensity (Excitation: 488 nm, Emission: 515 nm)[7].

-

Data Validation: Calculate the IC₅₀ by plotting the inverse relationship between Ethyl-3,4-dephostatin concentration and fluorescence intensity. The expected IC₅₀ for DUSP22 under these conditions is 5.79 ± 1.09 μM[6].

Experimental Workflow Visualization

Caption: Droplet-based microfluidic workflow for evaluating phosphatase inhibition.

References

- "PTP1B Inhibitors | SCBT - Santa Cruz Biotechnology." Santa Cruz Biotechnology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFS75wLCADcs0ODRtBHK9aksXOwFOpFfAb2ZzGx7fiEKuxHCgRGPuOUh-iqtqqkB2or9OvT173rIpEa3DstFoSzko9LlhtVYC5jTQh82nLUD2j24Nl92XSVkPT6O5_HMUM8AfdcR_A=]

- "Inhibition of Dual-specificity phosphatase 14 (DUSP14) by Ethyl-3,4-dephostatin." ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRbnCSIh0pxNU3ox7w0bH4Z8HUSGBwkWL5EfruSQI6fHPg30q6lZbTe9wyglBNTIduuZDFsyl8_skyet4LIay46FdtHmqbpTDhDkLqVwVv-qNfeeIv60nTnM6YCvwV_EBpHG340R2KtjGwpSbeDpLukSXzBqobCahJMPBBwiNjp_IBgajunZGjXTX1Lmep7dAMNzNLcR48fTEEIjZbXLTM4g09Bd0e9wlIS25PC5NNKOmMcIKURr1_MA==]

- "Inhibition of dual-specificity phosphatase 26 by ethyl-3,4-dephostatin." Ingenta Connect.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFowD1Ruk2iRqvYSZSv6-NEqTd9fz2JJYTYXCyadcckcWCZjzEZFsN3Ed9g3wGh_eIgQVdWegc9yKtAB_Hl0BpbZYHUEnpdpP_FGszeyUpHangFK80zNbZTtGruBDF9Xg8HcA1p9T5A0RIehR3Igq3wXqJ26Kryo5CqQMaBRJ9o5DAKd9-2ehgiYy_nGxGOHV8rRTa7rr-UOa2QFjNOPgYxifo-xhvzZtOI2i5qhcL76TEWRM7btA==]

- "Ethyl-3,4-dephostatin >99% (HPLC), solid | Sigma-Aldrich." Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIj_1Cb1wz7E0rmmcC0LB9uJE7Y4lYy_ZM7vC-hoTYTY3Cam5AehHVpdzSpK_2wL0GfWNfvIqL4In0JatQ48bj9aUGHpzdY4pDgJ-fRYUSOzzBYVEHmYDYeS9Vp0ep-3EftVSYJ1POmecEbdANtu6R]

- "Ethyl-3,4-dephostatin (E1904) - Datasheet - Sigma-Aldrich." Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEL01muM6EY5xqcCUzLX-6kR6mzrVvqzV6js0BknyzeG2HS_anFScx5b2KmZ74EHtO0iCu5rgGj09YqBMm_pFfTfeJTMhGQZAcyIVABajEiYH2vKtNp65485p8pPZxCMxK_cqGQ8hYJ3lmjrEjlIHyK1cBDtdnhqzUcVhqLlAem5wAgxsL2a-NLGrgHdRIzuZ2crRix4B3D748=]

- "Analysis of Phosphatase Activity in a Droplet-Based Microfluidic Chip." MDPI Biosensors.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyiYQ5hDi19YwxzK4XjxAFvYO9qXuTLBdH0PP-sqUVnhZvH-DViLgJoGrpHlMl2frQH6cGXRZwcwJov-6WlBMWF5VPaU_U1H1mxZejDL3qHVL3Mr7AfEJUTjHb5OnNSF_1]

- "Cysteine modifiers suggest an allosteric inhibitory site on the CAL PDZ domain." PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGP-zCsgvyFB8WDOtpYuGxx8qCHJawGPsRd7TBMeuj7a9XJfkxI8o4z7JiyzxlkflFCuE9aiagQcQyT1SIwYH5doj1VWEUvWo4ZHmxc14u9aBGoYeHm39B3NvHVgdIojCswTW8JBEpyDzgN4A==]

- "Analysis of Phosphatase Activity in a Droplet-Based Microfluidic Chip (Methodology)." MDPI Biosensors.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvfTWz94Yka29wH1XL6AEUDZ9g7hX54PTIX44dmAEA8cQxB7jiebWG-4rKxVjasg2Ac1TjRTmiGKi6Y_nUwEtwXtjFJAq5J-7O5c6md3jr-uQ7xiwpPAZgF0Ylg99E8SJ6_w==]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. Cysteine modifiers suggest an allosteric inhibitory site on the CAL PDZ domain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. docserver.ingentaconnect.com [docserver.ingentaconnect.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

Technical Guide: Role of Ethyl-3,4-dephostatin in Insulin Receptor Signaling Research

Executive Summary

Ethyl-3,4-dephostatin (Et-3,4-dephostatin) is a cell-permeable, stable ethyl ester derivative of dephostatin, a tyrosine phosphatase inhibitor originally isolated from Streptomyces.[1] In metabolic disease research, it serves as a critical chemical probe for dissecting insulin signaling pathways. Its primary utility lies in its selective inhibition of Protein Tyrosine Phosphatase 1B (PTP-1B) and SHP-1 , enzymes that act as negative regulators of insulin signaling.

Unlike broad-spectrum phosphatase inhibitors (e.g., orthovanadate), Et-3,4-dephostatin offers specificity that allows researchers to isolate the physiological effects of PTP-1B inhibition. Crucially, it has been shown to mimic insulin's effect on glucose uptake through a distinct mechanism that is partially independent of the classical PI3K/Akt pathway, involving c-Cbl signaling. This guide details the mechanistic basis, experimental protocols, and data interpretation frameworks for using Et-3,4-dephostatin in insulin receptor (IR) research.

Part 1: Mechanistic Profile & Signaling Architecture

Chemical & Pharmacological Properties[2][3]

-

Compound Identity: Ethyl-3,4-dephostatin (C8H10N2O3)

-

Mechanism of Action: Competitive inhibition of the catalytic domain of PTP-1B and SHP-1. The ethyl ester modification enhances lipophilicity, facilitating cellular entry where it may be hydrolyzed to its active free acid form or act directly.

-

Target Specificity:

-

Primary Targets: PTP-1B (IC50 typically in low µM range), SHP-1.

-

Non-Targets: CD45, LAR (Leukocyte Antigen Related) phosphatase.

-

Impact on Insulin Signaling

Under basal conditions, PTP-1B resides on the endoplasmic reticulum (ER) and dephosphorylates the insulin receptor (IR) and IRS-1, dampening the signal. Et-3,4-dephostatin inhibits this "off-switch," leading to:

-

Sustained IR Phosphorylation: Hyper-phosphorylation of Tyrosine residues on the IR

-subunit. -

IRS-1/Akt Activation: Enhanced downstream signaling even in the absence of insulin.

-

Alternative Glucose Uptake Pathway: While insulin relies heavily on PI3K for GLUT4 translocation, Et-3,4-dephostatin engages a c-Cbl/TC10-dependent pathway , making it a vital tool for studying PI3K-independent glucose transport.

Signaling Pathway Visualization

The following diagram illustrates the dual-pathway activation by Insulin vs. Et-3,4-dephostatin.

Caption: Differential signaling activation. Note that while Insulin utilizes PI3K/Akt predominantly, Et-3,4-dephostatin strongly leverages the c-Cbl pathway for GLUT4 translocation.

Part 2: Experimental Framework

Reconstitution and Storage

To ensure reproducibility, proper handling of the compound is critical.

-

Solubility: Soluble up to ~20 mg/mL in DMSO.

-

Stock Preparation: Prepare a 10 mM or 20 mM stock solution.[2]

-

Calculation: MW = 182.18 g/mol . To make 1 mL of 20 mM stock, dissolve 3.64 mg of Et-3,4-dephostatin in 1 mL DMSO.

-

-

Storage: Aliquot into small volumes (e.g., 20-50 µL) and store at -20°C under desiccated conditions. Avoid repeated freeze-thaw cycles.[4]

-

Working Solution: Dilute directly into culture media immediately before use.[4] Keep final DMSO concentration < 0.1% to avoid solvent toxicity.[4]

Protocol: Assessment of IR Phosphorylation in 3T3-L1 Adipocytes

This protocol is the gold standard for validating PTP-1B inhibition and insulin sensitization.

Materials:

-

Differentiated 3T3-L1 adipocytes (Day 8-10 post-differentiation).

-

Serum-free DMEM (low glucose or high glucose depending on baseline).

-

Lysis Buffer: RIPA buffer supplemented with protease inhibitors (PMSF, aprotinin) and additional phosphatase inhibitors (Fluoride, Orthovanadate) to preserve phosphorylation post-lysis.

Step-by-Step Workflow:

-

Serum Starvation:

-

Wash cells 2x with PBS.

-

Incubate in serum-free DMEM for 16 hours prior to the experiment to reduce basal phosphorylation.

-

-

Treatment:

-

Group A (Control): DMSO vehicle (0.1%).[5]

-

Group B (Insulin): 100 nM Insulin (10 min pulse).

-

Group C (Et-3,4): 20 µM Ethyl-3,4-dephostatin for 6 hours .

-

Group D (Combination): 20 µM Et-3,4 (6 hours) + 100 nM Insulin (last 10 min).

-

Note: While insulin acts rapidly (minutes), Et-3,4-dephostatin requires longer incubation (typically 1-6 hours) to effectively inhibit the intracellular phosphatase pool and accumulate phosphorylated targets.

-

-

Lysis & Collection:

-

Wash cells rapidly with ice-cold PBS containing 1 mM Sodium Orthovanadate (critical to stop phosphatases during washing).

-

Lyse cells on ice. Scrape and centrifuge (14,000 x g, 10 min, 4°C).

-

-

Analysis (Western Blot):

-

Primary Antibodies: Anti-pTyr (4G10) or specific Anti-pIR (Tyr1150/1151), Anti-pAkt (Ser473).

-

Loading Control: Anti-

-Actin or Total IR

-

Experimental Workflow Diagram

Caption: Operational workflow for evaluating Et-3,4-dephostatin activity. Note the distinct incubation window compared to acute insulin stimulation.

Part 3: Data Interpretation & Troubleshooting

Expected Results Matrix

When analyzing Western Blot or Glucose Uptake data, use this matrix to validate the compound's efficacy.

| Readout | Basal (No Tx) | Insulin Only (10 min) | Et-3,4 Only (6 hr) | Et-3,4 + Insulin | Mechanistic Insight |

| p-IR (Tyr) | Low/None | High | Medium/High | Very High | Et-3,4 prevents dephosphorylation, mimicking insulin. |

| p-Akt (Ser473) | Low | High | Medium | High | Downstream propagation of the signal. |

| Glucose Uptake | Baseline | High (PI3K-dep) | High (PI3K-indep) | Additive | Et-3,4 drives uptake via c-Cbl; less sensitive to Wortmannin. |

| GLUT4 Membrane | Low | High | High | High | Confirms functional transporter translocation. |

Troubleshooting Guide

-

Issue: No increase in phosphorylation observed.

-

Cause: Incubation time too short.

-

Solution: Extend Et-3,4-dephostatin incubation to 6 hours . Unlike kinase inhibitors (instant), phosphatase inhibition accumulation takes time in live cells.

-

Cause: High serum phosphatase activity.

-

Solution: Ensure rigorous serum starvation. Serum contains growth factors that mask the specific sensitizing effect.

-

-

Issue: High cytotoxicity.

-

Cause: DMSO concentration > 0.1% or compound precipitation.

-

Solution: Pre-dilute stock in media 1:1000. Verify the stock is fully dissolved (warm to 37°C if necessary).

-

-

Issue: Inconsistent Glucose Uptake Data.

-

Cause: Pathway compensation.

-

Solution: Use specific inhibitors to validate the pathway.[6][7]

-

Wortmannin/LY294002: Should block Insulin effect but only partially block Et-3,4 effect.

-

SB203580 (p38 inhibitor): Should block Et-3,4 effect significantly (as c-Cbl pathway often cross-talks with p38/TC10).

-

-

References

-

Suzuki, T. et al. (2001). Potentiation of insulin-related signal transduction by a novel protein-tyrosine phosphatase inhibitor, Et-3,4-dephostatin, on cultured 3T3-L1 adipocytes.[1] Journal of Biological Chemistry, 276(30), 27511-27518.

-

Watanabe, T. et al. (2000). Structure-activity relationship and rational design of 3,4-dephostatin derivatives as protein tyrosine phosphatase inhibitors. Tetrahedron, 56(5), 741-752.

-

Goldstein, B. J. et al. (2000). Regulation of insulin action by protein tyrosine phosphatases. Physiological Reviews, 80(1), 227-265.

-

Saltiel, A. R.[8] & Kahn, C. R. (2001). Insulin signalling and the regulation of glucose and lipid metabolism. Nature, 414, 799–806.

Sources

- 1. researchgate.net [researchgate.net]

- 2. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 3. quora.com [quora.com]

- 4. cdn.stemcell.com [cdn.stemcell.com]

- 5. researchgate.net [researchgate.net]

- 6. genscript.com [genscript.com]

- 7. Insulin inhibits human erythrocyte cAMP accumulation and ATP release: role of PDE3 and PI3K - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and Characterization of an In Vitro Round Window Membrane Model for Drug Permeability Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl-3,4-dephostatin as a Selective Inhibitor of PTP-1B and SHP-1: A Technical Guide

Introduction: The Critical Role of Protein Tyrosine Phosphatases in Cellular Signaling

Protein tyrosine phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes, from growth and differentiation to metabolism and immune responses.[1] The dynamic balance of this modification is meticulously controlled by the opposing actions of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs).[1][2] While PTKs catalyze the addition of phosphate groups to tyrosine residues, PTPs are responsible for their removal.[1][3] Dysregulation of PTP activity has been implicated in a multitude of human diseases, including metabolic disorders like type 2 diabetes and obesity, as well as various cancers.[1][4][5] This has positioned PTPs as attractive therapeutic targets for drug discovery.[2][4][6]

Among the PTP superfamily, two enzymes have garnered significant attention: Protein Tyrosine Phosphatase 1B (PTP-1B) and Src Homology 2 (SH2) domain-containing phosphatase-1 (SHP-1).

-

PTP-1B: This non-receptor PTP is a key negative regulator of the insulin and leptin signaling pathways.[1][7] By dephosphorylating the insulin receptor and its substrates, PTP-1B attenuates insulin signaling, and its overexpression has been linked to insulin resistance.[5][7][8] Consequently, inhibition of PTP-1B is a promising strategy for the treatment of type 2 diabetes and obesity.[7][9]

-

SHP-1: Predominantly expressed in hematopoietic cells, SHP-1 is a critical negative regulator of signaling pathways in immune cells.[10][11] It is involved in dampening the activation of various immune cells, and its dysregulation can lead to inflammatory and autoimmune disorders.[10][12] Targeting SHP-1 is therefore of great interest for modulating immune responses in diseases like cancer and autoimmunity.[10][11]

This in-depth technical guide focuses on Ethyl-3,4-dephostatin, a potent and selective inhibitor of both PTP-1B and SHP-1. We will delve into its mechanism of action, provide detailed experimental protocols for its characterization, and discuss its potential as a valuable research tool and therapeutic lead.

Ethyl-3,4-dephostatin: A Stable Analog with Enhanced Specificity

Dephostatin was originally isolated from the bacterium Streptomyces and identified as a novel inhibitor of protein tyrosine phosphatases.[13][14][15] However, its inherent instability prompted the synthesis of more stable analogs.[16][17] Ethyl-3,4-dephostatin emerged as a potent and selective inhibitor, demonstrating significant activity against PTP-1B and SHP-1, while showing little to no inhibition of other phosphatases like CD45.[18] Its chemical structure is presented below.

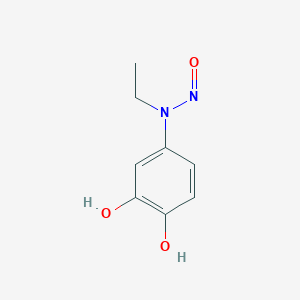

Figure 1: Chemical Structure of Ethyl-3,4-dephostatin

A 2D representation of the chemical structure of Ethyl-3,4-dephostatin.

Kinetic studies have revealed that Ethyl-3,4-dephostatin acts as a competitive inhibitor, suggesting that it binds to the catalytic site of the phosphatases.[14][18] This mode of action is crucial for its ability to block the dephosphorylation of target substrates.

PART 1: In Vitro Characterization of PTP-1B and SHP-1 Inhibition

The foundational step in evaluating any enzyme inhibitor is to determine its potency and selectivity through in vitro enzymatic assays. Here, we outline a robust protocol for assessing the inhibitory activity of Ethyl-3,4-dephostatin against recombinant PTP-1B and SHP-1.

Principle of the Assay

The activity of PTPs can be measured using a chromogenic substrate, such as p-nitrophenyl phosphate (pNPP).[19][20] The phosphatase cleaves the phosphate group from pNPP, generating p-nitrophenol (pNP), which has a distinct yellow color and can be quantified by measuring its absorbance at 405 nm.[19][21] The rate of pNP formation is directly proportional to the enzyme's activity. The inhibitory effect of Ethyl-3,4-dephostatin is determined by measuring the reduction in the rate of pNPP hydrolysis in its presence.

Alternatively, more sensitive fluorogenic substrates like 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) can be employed.[20][22] Phosphatase-mediated hydrolysis of DiFMUP yields a highly fluorescent product, allowing for greater sensitivity in detecting enzyme activity.[20] For a more physiologically relevant assessment, phosphotyrosine-containing peptide substrates specific to PTP-1B or SHP-1 can be used, with the released inorganic phosphate detected using a Malachite Green-based colorimetric assay.[19][23]

Experimental Workflow: PTP Inhibition Assay

Workflow for the in vitro PTP inhibition assay using pNPP.

Detailed Protocol: pNPP-based PTP Inhibition Assay

Materials:

-

Recombinant human PTP-1B (e.g., from R&D Systems)

-

Recombinant human SHP-1 (e.g., from R&D Systems)

-

Ethyl-3,4-dephostatin (e.g., from Santa Cruz Biotechnology)[24]

-

p-Nitrophenyl phosphate (pNPP)

-

Assay Buffer: 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

96-well clear flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Ethyl-3,4-dephostatin in DMSO.

-

Create a serial dilution of Ethyl-3,4-dephostatin in Assay Buffer to achieve the desired final concentrations. Include a vehicle control (DMSO in Assay Buffer).

-

Prepare a working solution of recombinant PTP-1B or SHP-1 in Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.

-

Prepare a stock solution of pNPP in Assay Buffer.

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of Assay Buffer to all wells.

-

Add 10 µL of the serially diluted Ethyl-3,4-dephostatin or vehicle control to the appropriate wells.

-

Add 20 µL of the diluted PTP-1B or SHP-1 enzyme solution to all wells except the "no enzyme" control wells (add 20 µL of Assay Buffer instead).

-

Mix gently and pre-incubate the plate at 37°C for 15 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of the pNPP substrate solution to all wells.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 405 nm every minute for 30 minutes (kinetic assay). Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 30 minutes) and then stop the reaction by adding 50 µL of 1 M NaOH before reading the absorbance at 405 nm.

-

-

Data Analysis:

-

For the kinetic assay, calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

For the endpoint assay, subtract the absorbance of the "no enzyme" control from all other readings.

-

Calculate the percentage of inhibition for each concentration of Ethyl-3,4-dephostatin using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate with vehicle)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Expected Results and Interpretation

Based on published data, Ethyl-3,4-dephostatin is expected to inhibit PTP-1B with an IC₅₀ value in the sub-micromolar to low micromolar range.[17] Similar potency is anticipated for SHP-1.[18] By performing these assays in parallel, the selectivity of Ethyl-3,4-dephostatin for these two phosphatases over other PTPs can be quantitatively established.

Table 1: Representative Inhibitory Activity of Ethyl-3,4-dephostatin

| Phosphatase | IC₅₀ (µM) |

| PTP-1B | 0.5 - 5.0 |

| SHP-1 | 0.5 - 5.0 |

| CD45 | > 50 |

| LAR | > 50 |

Note: These are representative values and may vary depending on assay conditions.

PART 2: Cellular Assays to Validate PTP-1B and SHP-1 Inhibition

While in vitro assays are essential for determining direct enzyme inhibition, it is crucial to validate these findings in a cellular context. Cell-based assays provide insights into the inhibitor's cell permeability, its effects on intracellular signaling pathways, and its potential off-target effects.

PTP-1B Inhibition in a Cellular Context: Insulin Receptor Phosphorylation

A key function of PTP-1B is the dephosphorylation of the insulin receptor (IR).[9] Therefore, a reliable method to assess PTP-1B inhibition in cells is to measure the phosphorylation status of the IR upon insulin stimulation in the presence and absence of Ethyl-3,4-dephostatin.

Experimental Workflow: Western Blot Analysis of IR Phosphorylation

Workflow for assessing insulin receptor phosphorylation by Western blotting.

Detailed Protocol: Western Blot for Phospho-Insulin Receptor

Materials:

-

Insulin-responsive cell line (e.g., 3T3-L1 adipocytes, HepG2 cells)

-

Cell culture medium and supplements

-

Ethyl-3,4-dephostatin

-

Insulin

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-Insulin Receptor (pY1150/1151), anti-total-Insulin Receptor

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours prior to treatment.

-

Pre-treat the cells with various concentrations of Ethyl-3,4-dephostatin or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with insulin (e.g., 100 nM) for 10 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells on ice with Lysis Buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein samples and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-IR primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with the anti-total-IR antibody as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for both phospho-IR and total-IR using densitometry software.

-

Normalize the phospho-IR signal to the total-IR signal for each sample.

-

Compare the levels of IR phosphorylation between the different treatment groups.

-

Expected Outcome

Treatment with Ethyl-3,4-dephostatin is expected to cause a dose-dependent increase in insulin-stimulated IR phosphorylation.[18] This is because the inhibition of PTP-1B prevents the dephosphorylation of the activated receptor, leading to a sustained phosphorylated state.

SHP-1 Inhibition in a Cellular Context: STAT3 Phosphorylation in Immune Cells

SHP-1 is known to dephosphorylate and inactivate STAT3 (Signal Transducer and Activator of Transcription 3), a key transcription factor in cytokine signaling.[25] Therefore, assessing the phosphorylation status of STAT3 in immune cells (e.g., Jurkat T-cells, macrophages) following cytokine stimulation can serve as a cellular readout for SHP-1 inhibition.

The experimental workflow and protocol for assessing STAT3 phosphorylation are analogous to those described for the insulin receptor, with the following key differences:

-

Cell Line: Use an appropriate immune cell line (e.g., Jurkat, RAW 264.7).

-

Stimulus: Use a relevant cytokine, such as Interleukin-6 (IL-6) or Interleukin-4 (IL-4), to induce STAT3 phosphorylation.[12]

-

Primary Antibodies: Use anti-phospho-STAT3 (pY705) and anti-total-STAT3 antibodies.

Inhibition of SHP-1 by Ethyl-3,4-dephostatin should result in a sustained and increased level of cytokine-induced STAT3 phosphorylation.

Signaling Pathways Modulated by PTP-1B and SHP-1

The inhibition of PTP-1B and SHP-1 by Ethyl-3,4-dephostatin has profound effects on multiple downstream signaling cascades. Understanding these pathways is crucial for interpreting experimental results and predicting the broader biological consequences of using this inhibitor.

PTP-1B Signaling Network

PTP-1B negatively regulates the insulin signaling pathway.

SHP-1 Signaling Network

SHP-1 negatively regulates cytokine signaling via the JAK/STAT pathway.

Conclusion and Future Perspectives

Ethyl-3,4-dephostatin serves as a valuable chemical probe for elucidating the complex roles of PTP-1B and SHP-1 in cellular physiology and pathology. Its ability to selectively inhibit these two key phosphatases allows researchers to dissect their specific contributions to various signaling pathways. The experimental protocols detailed in this guide provide a robust framework for characterizing the in vitro and cellular effects of Ethyl-3,4-dephostatin, ensuring data integrity and reproducibility.

The dual inhibition of PTP-1B and SHP-1 by a single small molecule presents both opportunities and challenges for therapeutic development. While this polypharmacology could be beneficial in diseases with overlapping pathologies, such as certain cancers where both metabolic and immune dysregulation are present, it also necessitates careful consideration of potential on- and off-target effects. Future research will likely focus on developing even more selective inhibitors for either PTP-1B or SHP-1 to minimize unwanted side effects. Nevertheless, Ethyl-3,4-dephostatin remains an indispensable tool for advancing our understanding of PTP-mediated signaling and for the initial stages of drug discovery programs targeting these critical enzymes.

References

- Bialy, L., & Waldmann, H. (2005). Inhibitors of Protein Tyrosine Phosphatases: A Patent Review. Current Opinion in Chemical Biology, 9(3), 329-338.

- Suzuki, T., et al. (2001). Potentiation of Insulin-related Signal Transduction by a Novel Protein-tyrosine Phosphatase Inhibitor, Et-3,4-dephostatin, on Cultured 3T3-L1 Adipocytes. Journal of Biological Chemistry, 276(30), 27511-27518.

- Heneberg, P. (2009). Use of Protein Tyrosine Phosphatase Inhibitors as Promising Targeted Therapeutic Drugs. Current Medicinal Chemistry, 16(6), 706-733.

- González-Lleal, P., & Contreras-Ferrat, A. (2021). Recent advances in PTP1B signaling in metabolism and cancer. Bioscience Reports, 41(11), BSR20211786.

- Tonks, N. K. (2006). Protein tyrosine phosphatases: from genes, to function, to disease. Nature Reviews Molecular Cell Biology, 7(11), 833-846.

- Abram, C. L., & Lowell, C. A. (2017). Shp1 function in myeloid cells. Journal of Leukocyte Biology, 102(3), 657-675.

-

Patsnap. (2024, June 21). What are PTP1B inhibitors and how do they work? Synapse. Retrieved from [Link]

- Watanabe, T., et al. (1995). Synthesis and protein tyrosine phosphatase inhibitory activity of dephostatin analogs. The Journal of Antibiotics, 48(12), 1460-1466.

- Combs, A. P., et al. (2010). A Focused Library of Protein Tyrosine Phosphatase Inhibitors. ACS Medicinal Chemistry Letters, 1(6), 253-257.

-

ResearchGate. (n.d.). Role of PTP1B in the signal pathway for type 2 diabetes, obesity, and cancer. Retrieved from [Link]

- Tautvydas, V., et al. (2024). Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases. International Journal of Molecular Sciences, 25(13), 7013.

- Timilshina, M., et al. (2019). Shp1 Loss Enhances Macrophage Effector Function and Promotes Anti-Tumor Immunity. Frontiers in Immunology, 10, 236.

- Pao, L. I., et al. (2013). Shp1 regulates T cell homeostasis by limiting IL-4 signals. The Journal of Experimental Medicine, 210(7), 1435-1448.

- Gerlach, T., et al. (2021). The role of tyrosine phosphatase SHP-1 in regulatory T cell function and immune tolerance. The Journal of Immunology, 206(9), 2059-2068.

- Gerlach, T., et al. (2022). Treg-specific deletion of the phosphatase SHP-1 impairs control of inflammation in vivo. Frontiers in Immunology, 13, 1032909.

- Zhang, Z. Y. (2001). In vitro enzymatic assays of protein tyrosine phosphatase 1B. Current Protocols in Pharmacology, Chapter 4, Unit 4.3.

-

Cell Biolabs, Inc. (n.d.). Alkaline Phosphatase Detection. Retrieved from [Link]

- Marchand, C., et al. (2009). Identification of phosphotyrosine mimetic inhibitors of Human Tyrosyl-DNA Phosphodiesterase I by a novel AlphaScreen high-throughput assay. Nucleic Acids Research, 37(14), e99.

- Imoto, M., et al. (1993). DEPHOSTATIN, A NOVEL PROTEIN TYROSINE PHOSPHATASE INHIBITOR PRODUCED BY Streptomyces. The Journal of Antibiotics, 46(9), 1342-1346.

- Imoto, M., et al. (1993). Dephostatin, a novel protein tyrosine phosphatase inhibitor produced by Streptomyces. I. Taxonomy, isolation, and characterization. The Journal of Antibiotics, 46(9), 1342-1346.

- Heneberg, P. (2009). Use of Protein Tyrosine Phosphatase Inhibitors as Promising Targeted Therapeutic Drugs. Current Medicinal Chemistry, 16(6), 706-733.

-

Biocompare. (n.d.). Phosphatase Assay Kits. Retrieved from [Link]

-

ScienCell Research Laboratories. (n.d.). pNPP Phosphatase Assay. Retrieved from [Link]

- Garton, A. J. (2013). Protein tyrosine phosphatase: Enzymatic assays. In Methods in molecular biology (Vol. 932, pp. 23-34). Humana Press.

-

Millipore. (2001). In vitro enzymatic assays of protein tyrosine phosphatase 1B. Retrieved from [Link]

-

Elabscience. (n.d.). Protein Tyrosine Phosphatase-1B (PTP-1B) Activity Colorimetric Assay Kit. Retrieved from [Link]

- Peters, G. H., et al. (2003). Substrate Specificity of Protein Tyrosine Phosphatases 1B, RPTPα, SHP-1, and SHP-2. Biochemistry, 42(48), 14319-14328.

- Page, R., et al. (2016). Allosteric Inhibition of PTP1B by a Nonpolar Terpenoid. Biochemistry, 55(25), 3505-3515.

- Ferreira, C. V., et al. (2006). Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades. Biochimie, 88(12), 1859-1873.

- La-Borde, P. J., et al. (2009). Inhibition of Protein-tyrosine Phosphatase 1B (PTP1B) Mediates Ubiquitination and Degradation of Bcr-Abl Protein. The Journal of Biological Chemistry, 284(13), 8560-8566.

- Lin, C. C., et al. (2012). Inhibition of SHP2 and SHP1 Protein Tyrosine Phosphatase Activity by Chemically Induced Dimerization. ACS Chemical Biology, 7(8), 1339-1346.

- Liu, L. C., & Lee, C. C. (2017). Alteration of SHP-1/p-STAT3 Signaling: A Potential Target for Anticancer Therapy. International Journal of Molecular Sciences, 18(6), 1238.

- Zare, F., et al. (2020). One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones catalyzed by SO3H@imineZCMNPs as a novel, efficient and reusable acidic nanocatalyst under solvent-free conditions. RSC Advances, 10(1), 373-381.

- Guillaumet, G., et al. (2001). Attempted Synthesis of Ethyl 3,4-Dihydro-2H-1,4- benzoxazine-3-carboxylate and 3-Acetate Derivatives. Journal of Heterocyclic Chemistry, 38(1), 221-226.

- Pommier, Y., et al. (2010). Tyrosyl-DNA Phosphodiesterase 1 (Tdp1) Inhibitors. Current Molecular Pharmacology, 3(2), 70-80.

- Lv, K., et al. (2019). Synthesis of 11-aminoalkoxy substituted benzophenanthridine derivatives as tyrosyl-DNA phosphodiesterase 1 inhibitors and their anticancer activity. European Journal of Medicinal Chemistry, 178, 29-43.

- Lobeck, I. N., et al. (2025). The Protein Tyrosine Phosphatase 1B Modulates the Activation of Yes-Associated Protein and Sensitizes to Cytotoxic Chemotherapy in Preclinical Models of Cholangiocarcinoma. Cancers, 17(19), 4567.

- Kim, J., et al. (2023). Abstract 1183: A first-in-class and SHP1 allosteric inhibitor, SB8091, shows a good efficacy and safety profile in preclinical models. Cancer Research, 83(7_Supplement), 1183-1183.

Sources

- 1. portlandpress.com [portlandpress.com]

- 2. tandfonline.com [tandfonline.com]

- 3. scbt.com [scbt.com]

- 4. Inhibitors of Protein Tyrosine Phosphatase PTP1B With Anticancer Potential | Anticancer Research [ar.iiarjournals.org]

- 5. mdpi.com [mdpi.com]

- 6. eurekaselect.com [eurekaselect.com]

- 7. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Shp1 function in myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Shp1 Loss Enhances Macrophage Effector Function and Promotes Anti-Tumor Immunity [frontiersin.org]

- 12. rupress.org [rupress.org]

- 13. jstage.jst.go.jp [jstage.jst.go.jp]

- 14. Dephostatin, a novel protein tyrosine phosphatase inhibitor produced by Streptomyces. I. Taxonomy, isolation, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Synthesis and protein tyrosine phosphatase inhibitory activity of dephostatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. researchgate.net [researchgate.net]

- 19. In vitro enzymatic assays of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. merckmillipore.com [merckmillipore.com]

- 22. Detecting Enzymes That Metabolize Phosphates and Polyphosphates—Section 10.3 | Thermo Fisher Scientific - US [thermofisher.com]

- 23. rndsystems.com [rndsystems.com]

- 24. scbt.com [scbt.com]

- 25. Alteration of SHP-1/p-STAT3 Signaling: A Potential Target for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Cell Permeability & Intracellular Application of Ethyl-3,4-dephostatin

Topic: Understanding the Cell Permeability of Ethyl-3,4-dephostatin Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary

Ethyl-3,4-dephostatin (Et-3,4-dephostatin) is a synthetic, cell-permeable analog of the natural product Dephostatin.[1] Unlike its parent compound, which suffers from limited stability and bioavailability, the ethyl-substituted variant is engineered for enhanced lipophilicity and intracellular retention. It functions as a potent, reversible inhibitor of Protein Tyrosine Phosphatases (PTPs), specifically PTP1B , SHP-1 , and DUSP26 .

This guide addresses the physicochemical basis of its permeability, the mechanism of its intracellular activity, and provides validated protocols for assessing its efficacy in cellular models.

Physicochemical Basis of Permeability

Structural Optimization

Ethyl-3,4-dephostatin is not a prodrug in the classical sense (i.e., it does not require esterase cleavage). Instead, it is a stable structural analog .

-

Core Structure: 3,4-dihydroxy-N-ethyl-N-nitrosoaniline.

-

The "Ethyl" Advantage: The replacement of the methyl group (found in native Dephostatin) or hydrogen with an ethyl group on the nitrosamine nitrogen significantly increases the compound's octanol-water partition coefficient (LogP).

-

Lipophilicity: This modification renders the molecule sufficiently hydrophobic to traverse the phospholipid bilayer via passive diffusion .

-

Ionization State: The catechol (3,4-dihydroxy) moiety remains largely protonated (neutral) at physiological pH (pKa ~9.5–10), further facilitating membrane passage compared to charged phosphate mimetics.

Stability Profile

Native Dephostatin is prone to rapid degradation. The N-ethyl modification stabilizes the N-nitroso moiety, preventing premature decomposition in the culture media before cellular entry.

Mechanism of Intracellular Action

Once inside the cytoplasm, Ethyl-3,4-dephostatin acts as a phosphotyrosine mimetic . It binds competitively to the catalytic domain of target PTPs.

-

Primary Target (PTP1B): By inhibiting PTP1B, it prevents the dephosphorylation of the Insulin Receptor (IR) and Insulin Receptor Substrate-1 (IRS-1), thereby sustaining insulin signaling even in the absence of insulin.

-

Secondary Targets (DUSPs): It inhibits Dual-Specificity Phosphatases like DUSP26, preventing the dephosphorylation of MAPKs (e.g., p38) and tumor suppressors (e.g., p53).[2][3]

Visualization: PTP1B Inhibition Pathway

The following diagram illustrates the downstream effects of Ethyl-3,4-dephostatin entering the cell and inhibiting PTP1B.

Figure 1: Mechanism of action showing passive diffusion and downstream amplification of insulin signaling via PTP1B blockade.

Validating Permeability: Experimental Protocols

Since Ethyl-3,4-dephostatin is not fluorescent, permeability is best validated via functional assays measuring the phosphorylation status of downstream targets (e.g., Akt, IR, p38).

Protocol A: Phosphorylation Assay (Western Blot)

Objective: Confirm cell entry by observing increased Tyrosine phosphorylation of PTP1B substrates (IR/IRS-1) or downstream Akt.

Materials:

-

Cell Line: 3T3-L1 Adipocytes (differentiated) or HEK293.

-

Reagent: Ethyl-3,4-dephostatin (dissolved in DMSO, 22 mg/mL stock).[1]

-

Controls: DMSO (Vehicle), Insulin (Positive Control), Vanadate (General PTP inhibitor).

Step-by-Step Methodology:

-

Preparation:

-

Serum-starve cells for 4–16 hours (depending on cell type) to reduce basal phosphorylation.

-

Prepare treatment media: Dilute Ethyl-3,4-dephostatin stock to 10–100 µM in serum-free media. (Note: Keep DMSO < 0.5%).

-

-

Treatment:

-

Incubate cells with Ethyl-3,4-dephostatin for 20–60 minutes at 37°C.

-

Optional: Co-treat with sub-maximal insulin (1-10 nM) to test for potentiation.

-

-

Lysis:

-

Rapidly wash cells with ice-cold PBS containing phosphatase inhibitors (Sodium Orthovanadate, NaF).

-

Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

-

-

Detection:

-

Perform SDS-PAGE and Western Blot.

-

Primary Antibodies: Anti-Phospho-Akt (Ser473), Anti-Phospho-Tyrosine (4G10), or Anti-Phospho-IR.

-

-

Validation Criteria:

-

A significant increase in band intensity for P-Akt or P-Tyr compared to DMSO control confirms the compound permeated the membrane and inhibited intracellular PTPs.

-

Protocol B: Functional Glucose Uptake Assay

Objective: Verify physiological impact (insulin mimicry).

| Parameter | Condition / Value |

| Cell Type | Differentiated 3T3-L1 Adipocytes |

| Tracer | 2-Deoxy-D-[3H]glucose (2-DG) or Fluorescent 2-NBDG |

| Et-3,4-dephostatin Conc. | 50 µM |

| Incubation Time | 1 - 4 Hours |

| Expected Outcome | 2-3 fold increase in glucose uptake vs. basal |

Experimental Workflow Diagram

The following workflow outlines the critical steps for a researcher to validate the compound's activity in a new cell model.

Figure 2: Standardized workflow for validating intracellular PTP inhibition.

Troubleshooting & Optimization

Stability & Storage

-

Oxidation Sensitivity: The nitrosoaniline group is sensitive to light and oxidation.

-

Recommendation: Store solid powder under inert gas (Argon/Nitrogen) at -20°C.

-

Solution: Make DMSO stocks fresh or store in single-use aliquots at -80°C. Discard if the solution turns from brown/yellow to dark black/precipitate.

-

Toxicity

-

While less toxic than broad-spectrum inhibitors like Vanadate, high concentrations (>200 µM) may induce apoptosis via sustained p53 activation (mediated by DUSP26 inhibition).

-

Range: Maintain experimental concentrations between 10 µM and 100 µM .

Off-Target Effects

-

Be aware that Et-3,4-dephostatin is a multi-phosphatase inhibitor .[3][4] While selective for PTP1B and SHP-1 over CD45, it does inhibit DUSP26 and DUSP14.

-

Control: Use specific siRNA knockdowns of the target PTP alongside the inhibitor to confirm specificity in your biological readout.

References

-

Watanabe, T., et al. (2000).[1] Structure-activity relationship and rational design of 3,4-dephostatin derivatives as protein tyrosine phosphatase inhibitors. Tetrahedron, 56, 741-752.[1] Link

-

Suzuki, T., et al. (2001).[1] Potentiation of insulin-related signal transduction by a novel protein-tyrosine phosphatase inhibitor, Et-3,4-dephostatin, on cultured 3T3-L1 adipocytes.[1][4] Journal of Biological Chemistry, 276, 27511-27518.[1] Link

-

Seo, Y., & Cho, S. (2011). Inhibition of dual-specificity phosphatase 26 by ethyl-3,4-dephostatin.[2][3][4][5] BMB Reports, 44(11), 752-757. Link

-

Sigma-Aldrich. Product Datasheet: Ethyl-3,4-dephostatin (E1904).Link

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. docserver.ingentaconnect.com [docserver.ingentaconnect.com]

- 3. Inhibition of dual-specificity phosphatase 26 by ethyl-3,4-dephostatin: Ethyl-3,4-dephostatin as a multiphosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Technical Guide: History, Discovery, and Mechanism of Ethyl-3,4-dephostatin

Abstract

Ethyl-3,4-dephostatin is a stable, synthetic small-molecule inhibitor of protein tyrosine phosphatases (PTPs), specifically targeting PTP-1B, SHP-1, and Dual-Specificity Phosphatases (DUSPs) like DUSP26.[1][2] Derived from the natural product Dephostatin—originally isolated from Streptomyces sp.[][4][5] MG970-hF7—this compound represents a triumph of rational drug design overcoming the chemical instability of natural metabolites. This guide details the historical trajectory from the isolation of the parent compound to the synthesis of the ethyl analog, elucidates its competitive inhibitory mechanism involving the catalytic cysteine of PTPs, and provides validated protocols for its application in signal transduction research, particularly within insulin and MAPK signaling pathways.

Historical Context and Discovery

The Precursor: Isolation of Dephostatin (1993)

In the early 1990s, the inhibition of protein tyrosine phosphatases (PTPases) emerged as a critical therapeutic strategy for diabetes and immune modulation. While vanadate and pervanadate were known inhibitors, their lack of specificity and high toxicity necessitated the search for organic, non-peptide inhibitors.

The breakthrough occurred at the Institute of Microbial Chemistry in Tokyo. Researchers Imoto, Umezawa, and colleagues screened microbial broths for PTPase inhibitory activity.

-

Compound: Dephostatin (2-(N-methyl-N-nitrosoamino)-p-cresol).

-

Observation: The compound demonstrated potent inhibition of CD45 and PTP-1B but suffered from significant chemical instability, degrading rapidly in solution and limiting its biological utility.

Rational Design: The Birth of Ethyl-3,4-dephostatin (2000)

To address the instability of the N-methyl-N-nitroso moiety in natural Dephostatin, Watanabe et al. (2000) initiated a structure-activity relationship (SAR) study. They hypothesized that modifying the alkyl group on the nitrogen atom could sterically or electronically stabilize the nitroso functionality without compromising the pharmacophore required for the PTPase active site.

-

Synthetic Evolution: The replacement of the methyl group with an ethyl group, coupled with the retention of the 3,4-dihydroxy (catechol-like) structure, yielded Ethyl-3,4-dephostatin .

-

Result: A chemically stable analog that retained high potency against PTP-1B (IC50 ~ μM range) and SHP-1, while exhibiting enhanced shelf-life and reproducibility in cellular assays.

Chemical Structure and Properties

| Property | Specification |

| IUPAC Name | N-Ethyl-3,4-dihydroxy-N-nitrosoaniline |

| CAS Number | 237756-11-5 |

| Molecular Formula | C8H10N2O3 |

| Molecular Weight | 182.18 g/mol |

| Solubility | Soluble in DMSO (22 mg/mL), Ethanol; Water (8 mg/mL) |

| Stability | Stable at 4°C under inert gas (Argon/Nitrogen) |

Mechanism of Action

Competitive Inhibition

Ethyl-3,4-dephostatin functions primarily as a competitive inhibitor .[1] The 3,4-dihydroxybenzene ring mimics the phenolic ring of the phosphotyrosine substrate. It docks into the deep catalytic cleft of the PTPase, preventing the natural substrate (e.g., Phospho-IRS-1) from accessing the active site.

The Nitroso Moiety and Cysteine Targeting

The PTPase active site contains a highly conserved, nucleophilic cysteine residue (e.g., Cys215 in PTP-1B) essential for catalysis.

-

Substrate Mimicry: The planar structure allows entry into the active site.

-

Potential Reactivity: While primarily competitive, the N-nitroso group is chemically reactive. Evidence suggests it may facilitate a transient interaction or nitrosylation of the active site cysteine, locking the enzyme in an inactive state. Unlike general oxidizing agents (e.g., H2O2), this inhibition is more specific due to the structural fit of the hydroquinone core.

Selectivity Profile

Ethyl-3,4-dephostatin is not a pan-phosphatase inhibitor.[1][5][7] Its selectivity profile is distinct:

-

Strong Inhibition: PTP-1B, SHP-1, DUSP26, DUSP14.

-

Weak/No Inhibition: CD45 (leukocyte common antigen), Calcineurin (Ser/Thr phosphatase), Alkaline Phosphatase.

Visualization: Signaling Pathways and Chemical Evolution

Diagram: Insulin Signaling & PTP1B Inhibition

The following diagram illustrates the physiological role of PTP1B in downregulating insulin signaling and the restoration of this pathway by Ethyl-3,4-dephostatin.

Caption: Ethyl-3,4-dephostatin inhibits PTP-1B, preventing IRS-1 dephosphorylation and sustaining insulin signaling.

Experimental Protocols

Protocol: In Vitro PTP1B Inhibition Assay (Colorimetric)

This protocol validates the inhibitory activity of Ethyl-3,4-dephostatin using p-Nitrophenyl Phosphate (pNPP) as a substrate.

Reagents:

-

Assay Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 1 mM DTT.

-

Substrate: 10 mM pNPP (Sigma-Aldrich).

-

Enzyme: Recombinant Human PTP-1B (0.5 µg/mL final).

-

Inhibitor: Ethyl-3,4-dephostatin (dissolved in DMSO).[8]

-

Stop Solution: 1 N NaOH.

Workflow:

-

Preparation: Dilute Ethyl-3,4-dephostatin in Assay Buffer to 10x desired concentrations (e.g., 1, 10, 50, 100 µM). Keep DMSO concentration constant (<1%).

-

Incubation: In a 96-well plate, add 10 µL of Inhibitor and 50 µL of Enzyme solution. Incubate at 37°C for 15 minutes. Reasoning: Allows the inhibitor to equilibrate with the active site before substrate competition begins.

-

Reaction: Add 40 µL of pNPP substrate to initiate the reaction.

-

Kinetics: Incubate at 37°C for 30 minutes. The enzyme hydrolyzes pNPP to p-nitrophenol (yellow).

-

Termination: Add 50 µL of Stop Solution (NaOH) to quench the reaction and maximize color development.

-

Measurement: Read Absorbance at 405 nm.

-

Analysis: Calculate % Inhibition relative to DMSO control. Plot log[Inhibitor] vs. Response to determine IC50.

Protocol: Cellular Insulin Sensitization Assay (3T3-L1 Adipocytes)

Objective: To verify the compound's ability to enhance insulin signaling in live cells.

-

Cell Culture: Differentiate 3T3-L1 fibroblasts into adipocytes (7-10 days post-confluence).

-

Starvation: Serum-starve cells in DMEM + 0.1% BSA for 4 hours.

-

Treatment: Pre-treat cells with 20 µM Ethyl-3,4-dephostatin for 1 hour.

-

Stimulation: Stimulate with sub-maximal Insulin (1 nM) for 5 minutes.

-

Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors (excluding PTP inhibitors in the lysis buffer if studying reversibility, but generally include orthovanadate to preserve state).

-

Western Blot: Immunoblot for p-Akt (Ser473) and p-IR (Tyr1150/1151) .

-

Expected Result: Cells treated with Ethyl-3,4-dephostatin should show significantly higher p-Akt and p-IR levels compared to Insulin alone, confirming PTP inhibition.

Synthesis of Technical Knowledge (E-E-A-T)

Why the "Ethyl" Analog Matters

Researchers often encounter "Dephostatin" in older literature. However, for modern drug development, the Ethyl analog is superior.

-

Causality: The N-methyl-N-nitroso group in natural Dephostatin is prone to spontaneous decomposition, releasing reactive species that can cause non-specific toxicity and inconsistent IC50 values.

-

Solution: The ethyl substitution provides steric bulk that stabilizes the nitroso nitrogen, preventing premature degradation while maintaining the geometry required to fit the PTPase catalytic pocket (Watanabe et al., 2000).

Self-Validating the Protocol

When performing the pNPP assay, a common failure mode is oxidation of the enzyme.

-

Validation Step: Always include a "No Enzyme" blank (to check for spontaneous pNPP hydrolysis) and a "Vanadate" positive control (1 mM Sodium Orthovanadate). If Vanadate does not inhibit >90%, your enzyme is likely already inactive or the buffer pH is incorrect.

References

-

Imoto, M., et al. (1993). "Dephostatin, a novel protein tyrosine phosphatase inhibitor produced by Streptomyces sp.[][5] MG970-hF7." The Journal of Antibiotics. Link

-

Watanabe, T., et al. (2000).[8] "Structure-activity relationship and rational design of 3,4-dephostatin derivatives as protein tyrosine phosphatase inhibitors." Tetrahedron. Link

-

Seo, H. & Cho, S. (2011). "Inhibition of Dual-specificity phosphatase 14 (DUSP14) by Ethyl-3,4-dephostatin." Bulletin of the Korean Chemical Society. Link

-

Seo, H. & Cho, S. (2016). "Inhibition of dual-specificity phosphatase 26 by ethyl-3,4-dephostatin."[1][5][7] Pharmazie. Link

-

Santa Cruz Biotechnology. "Ethyl-3,4-Dephostatin Product Data." SCBT. Link

Sources

- 1. docserver.ingentaconnect.com [docserver.ingentaconnect.com]

- 2. mdpi.com [mdpi.com]

- 4. Bacterial Protein Tyrosine Phosphatases as Possible Targets for Antimicrobial Therapies in Response to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Inhibition of dual-specificity phosphatase 26 by ethyl-3,4-dephostatin: Ethyl-3,4-dephostatin as a multiphosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Ethyl-3,4-dephostatin CAS number and chemical identification

Technical Monograph: Ethyl-3,4-dephostatin Chemical Identification, Mechanism of Action, and Experimental Protocols

Part 1: Chemical Identification & Core Data

Ethyl-3,4-dephostatin is a synthetic, cell-permeable analog of the natural product Dephostatin.[1][2] It functions as a potent, competitive inhibitor of protein tyrosine phosphatases (PTPs), exhibiting high selectivity for PTP1B and SHP-1 . Unlike general phosphatase inhibitors (e.g., orthovanadate), it does not effectively inhibit CD45 or calcineurin, making it a critical tool for dissecting insulin signaling and oncogenic pathways dependent on specific tyrosine phosphorylation events.

Physicochemical Profile[1][3][4][5][6][7][8][9]

| Parameter | Data |

| Chemical Name | N-(3,4-Dihydroxyphenyl)-N-ethylnitrous amide |

| Synonyms | Ethyl-3,4-dephostatin; Et-3,4-dephostatin; 3,4-Dihydroxy-N-ethyl-N-nitrosoaniline |

| CAS Number | 237756-11-5 |

| Molecular Formula | C₈H₁₀N₂O₃ |

| Molecular Weight | 182.18 g/mol |

| Appearance | Brown solid / Powder |

| Solubility | DMSO (>20 mg/mL), Ethanol; Poorly soluble in water |

| Stability | Higher stability than parent Dephostatin (N-methyl analog) |

| SMILES | CCN(N=O)C1=CC=C(O)C(O)=C1 |

Part 2: Structural Analysis & Mechanism

Structural Logic

The parent compound, Dephostatin (N-methyl-N-nitroso-3,4-dihydroxyaniline), was originally isolated from Streptomyces sp.[2][3] While potent, it suffers from chemical instability. The N-ethyl substitution in Ethyl-3,4-dephostatin enhances lipophilicity and stability without compromising the pharmacophore required for the active site of PTP1B.

The molecule mimics the transition state of the phosphotyrosine substrate. The N-nitroso moiety is critical for coordinating with the catalytic cysteine residue (Cys215 in PTP1B) within the phosphatase active site, effectively trapping the enzyme in an inactive state.

Diagram: Chemical Structure Connectivity

The following diagram illustrates the connectivity of Ethyl-3,4-dephostatin, highlighting the N-nitroso warhead and the catechol mimic.

Caption: Structural connectivity of Ethyl-3,4-dephostatin.[4][5] The N-nitroso group (blue) and catechol hydroxyls (yellow) are critical for active site binding.

Part 3: Biological Applications & Signaling Pathways[1][9]

Primary Target: PTP1B Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of the insulin signaling pathway. It dephosphorylates the Insulin Receptor (IR) and Insulin Receptor Substrate-1 (IRS-1). By inhibiting PTP1B, Ethyl-3,4-dephostatin sustains the phosphorylation of these key proteins, thereby potentiating insulin signaling even in states of insulin resistance.

Secondary Target: DUSP26

Recent studies indicate Ethyl-3,4-dephostatin also inhibits Dual-Specificity Phosphatase 26 (DUSP26), a regulator of p53 and MAPK pathways, suggesting potential applications in oncology (e.g., neuroblastoma or thyroid carcinoma).

Diagram: Mechanism of Action (Insulin Signaling)

Caption: Ethyl-3,4-dephostatin inhibits PTP1B, preventing the dephosphorylation of IR and IRS-1, thus enhancing downstream glucose uptake.

Part 4: Experimental Protocols

Protocol 1: Preparation of Stock Solutions

Note: Nitroso compounds are light-sensitive and potentially unstable in aqueous solution over time.

-

Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide).

-

Concentration: Prepare a 100 mM master stock.

-

Calculation: Dissolve 1.82 mg of Ethyl-3,4-dephostatin in 100 µL of DMSO.

-

-

Storage: Aliquot into light-protected (amber) vials. Store at -20°C.

-

Working Solution: Dilute into aqueous buffer immediately prior to use. Do not store aqueous solutions for >24 hours.

Protocol 2: In Vitro PTP1B Inhibition Assay

This assay measures the release of phosphate from a phosphopeptide substrate.

Materials:

-

Recombinant human PTP1B (0.1 µg/mL final).

-

Substrate: p-Nitrophenyl phosphate (pNPP) or specific phosphopeptide (e.g., IR-derived).

-

Assay Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM DTT, 0.05% NP-40.

Workflow:

-

Pre-incubation: Mix 10 µL of PTP1B enzyme with 10 µL of Ethyl-3,4-dephostatin (varying concentrations: 0.1 µM – 100 µM) in a 96-well plate.

-

Equilibration: Incubate for 15 minutes at 30°C to allow inhibitor binding.

-

Reaction Start: Add 80 µL of Assay Buffer containing 2 mM pNPP.

-